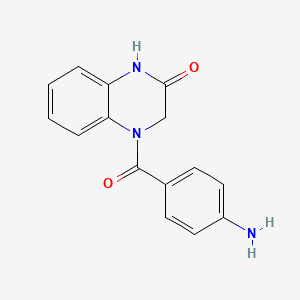

4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminobenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-11-7-5-10(6-8-11)15(20)18-9-14(19)17-12-3-1-2-4-13(12)18/h1-8H,9,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSDXZPQSKURJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

Introduction of the Aminobenzoyl Group: The aminobenzoyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoxaline derivative with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 2 and the electron-rich aromatic systems are primary sites for oxidation.

Key Findings :

- Oxidative cleavage of the ketone to a carboxylic acid is pH-dependent, with optimal yields under strongly acidic conditions .

- Hydroxylation occurs regioselectively at the para-position of the 4-aminobenzoyl ring due to electron-donating effects .

Reduction Reactions

The tetrahydroquinoxalinone core and amide bond participate in reduction processes.

Key Findings :

- LiAlH₄ selectively reduces the amide bond without affecting the ketone .

- Catalytic hydrogenation produces diastereomers due to the planar chirality of the tetrahydroquinoxalinone system .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings and amine group.

Key Findings :

- Bromination occurs preferentially at the electron-deficient position 6 of the quinoxalinone ring .

- Diazotization requires low temperatures to avoid decomposition of the diazonium intermediate .

Hydrolysis Reactions

The amide and ketone groups undergo hydrolysis under acidic or basic conditions.

Key Findings :

- Acidic hydrolysis cleaves the amide bond selectively, yielding stable aromatic amines .

- Basic conditions favor saponification of the ketone to a carboxylate .

Cross-Coupling Reactions

The aryl halide and amine groups enable modern catalytic coupling strategies.

Key Findings :

- Suzuki coupling requires bromination at position 6 as a prerequisite .

- Buchwald-Hartwig amination tolerates steric hindrance from the tetrahydroquinoxalinone core .

Stability and Reactivity Trends

- pH Sensitivity : The compound degrades rapidly under strongly alkaline conditions (pH > 10) due to ketone instability .

- Thermal Stability : Decomposition occurs above 200°C, with exothermic degradation pathways .

- Regioselectivity : Electron-withdrawing effects of the ketone direct substitutions to position 6 of the quinoxalinone ring .

Scientific Research Applications

Medicinal Chemistry

4-Aminocyclohexane-1-sulfonic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are utilized in developing drugs targeting various diseases, including diabetes and cardiovascular disorders.

Case Study: Dipeptides and Therapeutic Drugs

Research has shown that 4-Aminocyclohexane-1-sulfonic acid can be transformed into dipeptides used as therapeutic agents. For instance, it is a precursor for Dipeptidyl Peptidase IV (DPP IV) inhibitors, which are crucial in managing type 2 diabetes by enhancing incretin levels and lowering blood glucose levels . The synthesis process involves isomerization and protection strategies to yield high-purity compounds suitable for pharmaceutical applications.

Biochemical Applications

In biochemistry, 4-Aminocyclohexane-1-sulfonic acid is employed as a buffering agent, particularly in biological assays and cell culture media. Its ability to maintain pH stability is essential for enzyme activity and cellular processes.

Data Table: Buffering Capacity Comparison

| Buffer Compound | pKa Value | Effective pH Range |

|---|---|---|

| 4-Aminocyclohexane-1-sulfonic acid | 7.5 | 6.5 - 8.5 |

| Phosphate Buffer | 7.2 | 6.0 - 8.0 |

| Tris Buffer | 8.1 | 7.0 - 9.0 |

Agricultural Chemicals

The compound's derivatives are also explored in agricultural applications, particularly as growth regulators and herbicides. Its sulfonic acid group enhances solubility and bioavailability, making it effective in formulations.

Case Study: Herbicide Development

Studies indicate that derivatives of 4-Aminocyclohexane-1-sulfonic acid have been tested for their efficacy as herbicides. These compounds exhibit selective action against specific weed species while being safe for crops, thus improving agricultural yield without harming desirable plants .

Material Science

In materials science, 4-Aminocyclohexane-1-sulfonic acid is used in the development of polymers and coatings due to its functional groups that facilitate chemical bonding.

Mechanism of Action

The mechanism of action of 4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The aminobenzoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The quinoxaline ring system can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical profiles of tetrahydroquinoxalinone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Physical and Chemical Properties

- Melting Points: While direct data for the target compound is unavailable, analogs like 4k (a quinoline derivative) melt at 223–225°C . Substituents like tosyl groups may raise melting points due to increased crystallinity .

- Solubility: The 4-aminobenzoyl group likely improves aqueous solubility compared to hydrophobic substituents (e.g., isopropyl or benzyl) .

- Stability : Compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) may exhibit greater oxidative stability but reduced photostability .

Biological Activity

Chemical Structure and Properties

4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound characterized by its unique quinoxaline ring system substituted with an aminobenzoyl group. This specific structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C15H13N3O2

- CAS Number : 168045-49-6

The compound's synthesis typically involves multi-step organic reactions, including the formation of the quinoxaline ring through the condensation of o-phenylenediamine with a diketone, followed by the introduction of the aminobenzoyl group via nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminobenzoyl moiety facilitates hydrogen bonding with active sites on proteins, potentially leading to enzyme inhibition or modulation. The quinoxaline structure allows for π-π stacking interactions with aromatic residues in proteins, enhancing its biological efficacy.

Pharmacological Applications

Research has demonstrated that this compound exhibits diverse pharmacological properties:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, which can be crucial for therapeutic applications targeting metabolic pathways.

- Antimicrobial Activity : Studies suggest that derivatives of quinoxaline compounds possess antimicrobial properties, making them candidates for further development in treating infections .

- Antimalarial Properties : A related study indicated that compounds derived from this compound exhibited significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (IC50 values of 13.25 μM and 14.72 μM) when tested in vitro .

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound compared to similar compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Amino Acid | Lacks quinoxaline structure; primarily used in synthesis |

| Quinoxaline Derivatives | Heterocyclic Compound | Various biological activities but less specificity than |

| 4-(Aminobenzoyl) derivatives | Modified Quinoxaline | Enhanced binding and inhibitory properties |

The combination of the quinoxaline ring and the aminobenzoyl group in this compound provides a unique platform for further chemical modifications and biological evaluations.

In Vitro Studies

Recent studies have focused on evaluating the efficacy of this compound as a potential antimalarial agent. The results indicated that specific derivatives showed promising activity against Plasmodium falciparum, suggesting that structural modifications could enhance their potency and selectivity against malaria parasites .

Enzyme Interaction Studies

Investigations into the interaction of this compound with various enzymes have revealed its potential as an enzyme inhibitor. For instance, docking studies have shown high binding affinities with target enzymes involved in metabolic pathways critical for disease progression .

Future Directions

The ongoing research aims to explore:

- Structural Modifications : To enhance selectivity and potency against specific biological targets.

- In Vivo Studies : To assess the therapeutic potential in animal models.

- Mechanistic Studies : To elucidate detailed pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Aminobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one, and how are intermediates characterized?

- Answer : The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing reagents. For example, cyclization with maleic anhydride followed by functionalization (e.g., alkylation or tosylation) is a key step . Intermediates are characterized via NMR (1H/13C), HRMS , and X-ray diffraction to confirm regioselectivity and purity .

Q. How is the compound’s structural stability assessed under varying reaction conditions?

- Answer : Stability studies involve monitoring degradation products using HPLC under acidic, basic, oxidative, and thermal conditions. Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life, while FTIR and DSC assess conformational changes .

Q. What preliminary biological screening methods are used to evaluate its activity?

- Answer : Initial screening includes in vitro assays against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) or cancer cell lines. Dose-response curves (IC50/EC50) and selectivity indices are calculated using MTT or resazurin assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

- Answer : Design of Experiments (DoE) methodologies, such as factorial design, identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, refluxing in ethanol with glacial acetic acid improves cyclization efficiency . Process Analytical Technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Meta-analyses compare assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in anti-tubercular activity may arise from differences in bacterial strain susceptibility or compound solubility. Molecular docking validates target engagement consistency (e.g., enoyl-ACP reductase binding) .

Q. How do structural modifications (e.g., halogenation, sulfonation) alter the compound’s pharmacokinetic properties?

- Answer : QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the benzoyl moiety) with logP, solubility, and metabolic stability. In vivo PK studies in rodent models measure bioavailability and half-life .

Q. What advanced techniques validate target-specific mechanisms of action?

- Answer : SPR (Surface Plasmon Resonance) quantifies binding affinity to biological targets (e.g., kinases). CRISPR-Cas9 knockout models confirm gene-specific effects, while metabolomics (LC-MS/MS) identifies pathway perturbations .

Methodological Notes

- Synthetic Challenges : Tosylation and alkylation steps require anhydrous conditions to avoid hydrolysis .

- Data Interpretation : Use ANOVA for multi-variable experiments to distinguish significant factors (p < 0.05) .

- Ethical Compliance : Follow OECD guidelines for in vivo studies to ensure reproducibility and ethical standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.